1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine
Overview
Description
1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine, also known as BFP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BFP is a piperazine derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine acts as a selective sigma-1 receptor agonist, which modulates the release of several neurotransmitters, including dopamine, serotonin, and glutamate. It has been shown to have anxiolytic and antidepressant effects in animal models, and its mechanism of action is thought to involve the modulation of intracellular calcium signaling.
Biochemical and Physiological Effects:
1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine has been shown to have several biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of voltage-gated sodium channels, and the activation of the Akt/mTOR pathway. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine has several advantages for use in lab experiments, including its selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its stability in biological fluids. However, 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine also has limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Future Directions
There are several future directions for research involving 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine, including the investigation of its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine, as well as its potential side effects in humans. Finally, the development of more selective sigma-1 receptor agonists based on the structure of 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine may lead to the discovery of novel therapeutic agents for the treatment of neurological disorders.
Scientific Research Applications
1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind selectively to the sigma-1 receptor, which is involved in several physiological processes, including pain perception, memory, and mood regulation. 1-bicyclo[2.2.1]hept-2-yl-4-(4-fluorobenzyl)piperazine can be used as a tool to study the sigma-1 receptor and its role in various physiological processes.
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)-4-[(4-fluorophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2/c19-17-5-2-14(3-6-17)13-20-7-9-21(10-8-20)18-12-15-1-4-16(18)11-15/h2-3,5-6,15-16,18H,1,4,7-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCAIGMCELUNNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N3CCN(CC3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Bicyclo[2.2.1]hept-2-yl)-4-(4-fluorobenzyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.